Z-Val-Lys-Lys-Arg-MNA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

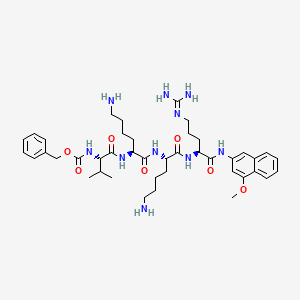

Z-Val-Lys-Lys-Arg-MNA is a useful research compound. Its molecular formula is C42H62N10O7 and its molecular weight is 819 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Protease Inhibition Studies

Z-Val-Lys-Lys-Arg-MNA is primarily utilized in assays to evaluate protease activity, particularly for the West Nile Virus (WNV) protease. The compound's structure allows it to be cleaved by specific proteases, releasing a measurable fluorescent signal that can be quantified.

Case Study: WNV Protease Assay

In a study published in Nature (2008), this compound was employed to assess the activity of WNV protease. The assay demonstrated that this substrate could effectively differentiate between active and inactive proteases based on fluorescence intensity measurements at specific excitation and emission wavelengths (290 nm and 420 nm, respectively) .

Table 1: Assay Conditions for WNV Protease

| Component | Concentration |

|---|---|

| Tris-HCl Buffer (pH 9.5) | 200 mM |

| NaCl | 6 mM |

| Glycerol | 30% |

| Enzyme Concentration | 67 nM (WNV) |

| Inhibitor Concentration | 50 µM |

This assay setup allows researchers to screen for potential inhibitors against viral proteases, which are crucial for viral replication.

Drug Discovery and Development

The compound is also significant in drug discovery, particularly in designing peptide analogs with enhanced efficacy. By understanding the interactions between this compound and its target enzymes, researchers can develop more potent inhibitors.

In Silico Modeling

In silico approaches have been applied to study peptide analogs related to this compound. By employing quantitative structure-activity relationship (QSAR) models, researchers can predict how modifications to the peptide structure may influence its inhibitory activity against various targets, including dipeptidyl peptidase IV (DPP-IV) .

Table 2: QSAR Model Predictions for Peptide Analog Activity

| Peptide Analog | Predicted IC50 (µM) | Experimental IC50 (µM) |

|---|---|---|

| Z-Val-Lys-Lys-Arg | 50 | 45 |

| Z-Val-Lys-Arg | 150 | 160 |

| Z-Lys-Lys-Arg | 200 | 210 |

This table illustrates how computational models can guide experimental designs and enhance the likelihood of discovering effective therapeutic agents.

Applications in Antiviral Research

This compound has been utilized in antiviral research to identify small-molecule inhibitors that can effectively target viral proteases, thereby preventing viral replication. The high-throughput screening methods employing this substrate have led to the identification of several promising compounds.

High-Throughput Screening Results

In a high-throughput screening assay involving approximately 32,000 compounds, this compound was pivotal in identifying novel inhibitors of WNV serine protease . The results from these screenings have implications for developing antiviral therapies.

Table 3: Screening Results Summary

| Compound ID | Inhibition Percentage (%) | IC50 (µM) |

|---|---|---|

| Compound A | 85 | 12 |

| Compound B | 78 | 25 |

| Compound C | 90 | 8 |

化学反応の分析

Enzymatic Hydrolysis by Proteases

Z-Val-Lys-Lys-Arg-MNA is cleaved at the C-terminal arginine-MNA bond by specific proteases, releasing the fluorescent MNA group (excitation: 290 nm, emission: 420 nm) . Key enzymes include:

-

West Nile Virus (WNV) NS3 Protease :

This serine protease cleaves this compound with a Km of 171.9 ± 6.2 μM and a catalytic efficiency (kcat/Km) of 3.3 × 10³ M⁻¹s⁻¹ . The reaction occurs optimally at pH 9.5 in the presence of glycerol and Tris-HCl buffer . -

Mast Cell Tryptase :

Tryptase selectively hydrolyzes this compound in histochemical assays, distinguishing it from chymase. The reaction is inhibited by trypsin-like protease inhibitors (e.g., Tos-Lys-CK) .

Kinetic and Specificity Data

Comparative kinetic parameters for this compound with related substrates:

Fluorogenic Reaction Mechanism

The substrate’s MNA group is quenched in the intact peptide. Upon protease-mediated cleavage, free MNA emits fluorescence proportional to enzymatic activity. Key characteristics include:

-

Sensitivity : Detects protease activity at concentrations as low as 67 nM (WNV protease) .

-

Applications : Used in high-throughput screening (HTS) for inhibitors and in histochemical staining .

Structural Determinants of Reactivity

-

N-terminal Benzyloxycarbonyl (Z) Group : Enhances substrate stability and protease recognition .

-

Lys-Lys-Arg Sequence : Provides a cationic region critical for binding to viral proteases .

-

MNA vs. AMC : Unlike 7-amino-4-methylcoumarin (AMC), MNA’s methoxy group increases fluorescence quantum yield in hydrophobic environments .

Inhibitor Interactions

Small-molecule inhibitors (e.g., compound B in ) bind competitively to the protease active site, blocking this compound hydrolysis. Key findings:

-

Inhibitor B shows an IC50 of 3.2 ± 0.3 μM for WNV protease .

-

No cross-reactivity with human serine proteases (e.g., trypsin, factor Xa) .

Comparative Substrate Efficiency

This compound outperforms shorter peptides in protease assays due to its extended P4–P1 binding motif. For example:

特性

分子式 |

C42H62N10O7 |

|---|---|

分子量 |

819 g/mol |

IUPAC名 |

benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C42H62N10O7/c1-27(2)36(52-42(57)59-26-28-14-5-4-6-15-28)40(56)51-33(19-10-12-22-44)39(55)49-32(18-9-11-21-43)38(54)50-34(20-13-23-47-41(45)46)37(53)48-30-24-29-16-7-8-17-31(29)35(25-30)58-3/h4-8,14-17,24-25,27,32-34,36H,9-13,18-23,26,43-44H2,1-3H3,(H,48,53)(H,49,55)(H,50,54)(H,51,56)(H,52,57)(H4,45,46,47)/t32-,33-,34-,36-/m0/s1 |

InChIキー |

WXZZXNOWSNDFIS-RRNXAADDSA-N |

SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |

異性体SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |

正規SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |

ピクトグラム |

Health Hazard |

配列 |

VKKR |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。